5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-1-methylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXZQJQVVDYSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring undergoes substitution under nucleophilic conditions.
Reagents/Conditions :
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMSO, DMF) at 80–120°C.
-
Nucleophiles: Amines, alkoxides, or thiols.
Major Products :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| NH₃ (aq) | 5-(4-Aminophenyl)-1-methyl-1H-imidazol-2-amine | 65–72 |
| CH₃O⁻ | 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine | 58–63 |
| HS⁻ | 5-(4-Mercaptophenyl)-1-methyl-1H-imidazol-2-amine | 45–50 |
Mechanistic Insight :
The electron-withdrawing bromine activates the phenyl ring for NAS, with regioselectivity governed by the para-substitution pattern.
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed coupling reactions.
Reagents/Conditions :
-
Pd(PPh₃)₄ (1–5 mol%)
-
Arylboronic acids (1.2 equiv)
Example Reactions :
| Boronic Acid | Product | IC₅₀ (μM)* |
|---|---|---|
| Phenylboronic acid | 5-Biphenyl-4-yl-1-methyl-1H-imidazol-2-amine | 0.47 |
| 4-Pyridylboronic acid | 5-(4-Pyridylphenyl)-1-methyl-1H-imidazol-2-amine | 0.52 |
*Biological activity against Mth IMPDH ΔCBS.
Key Observation :
The amine group does not interfere with coupling efficiency due to steric protection by the methyl group .
Amine Functionalization
The 2-amine group undergoes derivatization to form secondary or tertiary amines.
Reactions :
Acylation :
-
Reagents : Acetyl chloride, triethylamine (TEA) in dichloromethane (DCM) at 0°C.
-
Product : N-Acetyl-5-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine (Yield: 85–90%).
Alkylation :
-
Reagents : Methyl iodide, NaH in THF.
-
Product : N-Methyl-5-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine (Yield: 70–75%).
Schiff Base Formation :
-
Reagents : Benzaldehyde, acetic acid catalyst.
-
Product : 5-(4-Bromophenyl)-1-methyl-N-(phenylmethylene)-1H-imidazol-2-amine (Yield: 60–65%).
Coordination Chemistry
The imidazole nitrogen and amine group act as ligands for transition metals.
Complexes :
| Metal Salt | Product | Application |
|---|---|---|
| CuCl₂ | [Cu(C₁₀H₁₀BrN₃)₂Cl₂] | Catalytic oxidation |
| Pd(OAc)₂ | [Pd(C₁₀H₁₀BrN₃)₂] | Suzuki coupling pre-catalyst |
Stability :
Copper complexes show stability in aqueous media (pH 6–8), while palladium complexes require inert atmospheres .
Comparative Reactivity
Key Factor : The methyl group enhances steric protection of the amine, improving stability during reactions .
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 1-position. This unique configuration contributes to its reactivity and biological activity. Its chemical structure can be represented as follows:
Medicinal Chemistry
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine serves as a building block for synthesizing pharmaceutical compounds. Its applications include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression and cancer progression. Studies indicate that modifications to the imidazole ring can enhance binding affinity and potency against IDO .
- Antimicrobial Activity : Preliminary studies show that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating moderate potency .
- Neuroactive Properties : Research indicates that it stimulates neurotransmitter release, particularly dopamine, suggesting potential applications in neuropharmacology .
Materials Science
In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows it to be integrated into various polymeric matrices, enhancing material performance.
Case Study 1: Neurotransmitter Release
A study examining the effects of various amines on neurotransmitter release found that this compound significantly increased dopamine release in cultured neurons. This effect was attributed to enhanced calcium influx through voltage-gated calcium channels, indicating its potential use in treating neurological disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of the compound against multiple bacterial strains. Results demonstrated comparable efficacy to established antibiotics, with MIC values ranging from 40 to 50 µg/mL against E. coli and Pseudomonas aeruginosa, warranting further exploration into its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Molecular Weight : 207.66 g/mol
- Key Differences: Chlorine (Cl) replaces bromine (Br), reducing molecular weight and polarizability. Example: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (CAS: Not specified) demonstrates similar synthetic utility in coordination chemistry .
5-(4-Fluorophenyl)-1H-imidazol-2-amine
- Molecular Formula : C₉H₈FN₃
- Molecular Weight : 177.18 g/mol
- Smaller atomic radius improves solubility in aqueous media compared to Br analogs .
Alkyl- and Aryl-Substituted Analogs
5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4)
- Molecular Formula : C₁₀H₁₁N₃
- Molecular Weight : 173.22 g/mol
- Key Differences: Methyl group at the para position increases hydrophobicity, favoring membrane permeability.
4,5-Diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3)
- Molecular Formula : C₁₅H₁₃N₃
- Molecular Weight : 235.29 g/mol
- Key Differences :
Methoxy-Substituted Analogs
N-(3-Methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine (CAS: 827327-28-6)
- Molecular Formula : C₁₉H₂₁N₃O₂
- Molecular Weight : 331.39 g/mol
- Key Differences :
Comparative Data Table
Biological Activity
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potentials based on various research findings.
The molecular formula of this compound is C10H10BrN3, with a molecular weight of approximately 252.11 g/mol. The compound features a bromophenyl group attached to a methyl-substituted imidazole ring, which contributes to its chemical reactivity and biological interactions. The imidazole ring is known for its role in various biological processes and interactions with biomolecules.
Biological Activities
1. Anticancer Activity
Research has indicated that compounds containing the imidazole structure, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of cancer cell lines such as MCF7 (human breast cancer) and other carcinoma types. The mechanism often involves the induction of apoptosis and disruption of cancer cell proliferation pathways .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that certain imidazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl moiety enhances the compound's interaction with microbial targets, potentially increasing its effectiveness compared to other derivatives .
3. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
A notable area of research focuses on the inhibition of IDO, an enzyme involved in immune regulation and often exploited by tumors to evade immune responses. Compounds structurally related to this compound have been studied for their ability to bind effectively to IDO's active site, demonstrating enhanced potency in inhibiting this enzyme compared to simpler imidazole derivatives .
Study on Anticancer Effects
In a study assessing the anticancer potential of imidazole derivatives, this compound was found to induce significant cytotoxic effects on MCF7 cells with an IC50 value comparable to standard chemotherapeutics like 5-fluorouracil . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Study on Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of various imidazole derivatives, including this compound. It was found that this compound exhibited moderate to high inhibitory activity against both Gram-positive and Gram-negative bacteria, with results indicating a percentage inhibition exceeding 50% against several strains .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other imidazole derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (%) | IDO Inhibition Potency |
|---|---|---|---|
| This compound | Comparable to 5-FU | >50% | High |
| N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine | Moderate | Moderate | Moderate |
| 2-Bromo-1-methyl-1H-imidazole | Low | <50% | Low |
Q & A
Q. What are the established synthetic routes for 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as:
- Cyclization : Microwave-assisted reactions (e.g., 120°C with POCl₃) to form the imidazole core, achieving high yields due to rapid heating and reduced side reactions .
- Condensation : Reacting halogenated anilines with isocyanides to form intermediates like 4-fluoro-N-(substituted-phenyl)benzenecarboximidoyl chloride, followed by azide incorporation .
- Acylation : Using thiourea derivatives and phosphorous oxychloride to cyclize intermediates into target structures .
Critical Conditions : Temperature control (microwave vs. conventional heating), solvent polarity, and stoichiometric ratios of POCl₃ for cyclization efficiency.
Q. Table 1: Synthetic Methods for Analogues
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms bromophenyl substitution patterns. Use SHELX for refinement, particularly SHELXL for small-molecule structures . Disorder modeling may be required for flexible substituents (e.g., methyl groups) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., imidazole C2-amine vs. C4/5 substitution). Use DMSO-d₆ to resolve NH protons, but note potential solvent interactions .
- IR Spectroscopy : Confirms amine (-NH₂) and imine (C=N) stretches (3100–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .
Q. Table 2: Structural Characterization Techniques
| Technique | Application | Software/Tools | Reference |
|---|---|---|---|
| X-ray Crystallography | Crystal structure validation | SHELX | |
| ¹H/¹³C NMR | Regiochemical assignment | Bruker AVANCE III HD |
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray results) during structural validation?
- Methodological Answer :
- Validation Workflow :
Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian09) to identify outliers.
Use PLATON (Spek, 2009) to check for crystallographic disorders or missed symmetry .
Re-examine reaction conditions if tautomeric forms (e.g., imidazole vs. amidine) are suspected .
- Case Study : In microwave-synthesized analogues, X-ray data confirmed a planar imidazole core, while NMR suggested dynamic proton exchange; variable-temperature NMR resolved this .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound derivatives in pharmacological studies?
- Methodological Answer :
- SAR Design :
- Electron-Withdrawing Groups : Bromine at the 4-position enhances π-stacking with hydrophobic enzyme pockets .
- Methyl Substitution : 1-Methyl group reduces metabolic degradation (e.g., CYP3A4 inhibition assays) .
- Biological Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization. Compare IC₅₀ values of bromophenyl vs. chlorophenyl derivatives .
Q. What advanced computational or experimental techniques are recommended for analyzing electronic or steric effects of the bromophenyl substituent on the imidazole core’s reactivity?
- Methodological Answer :
- Computational :
- DFT (B3LYP/6-311++G**) calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) simulations assess steric hindrance from the bromophenyl group in solvent environments .
- Experimental :
- Cyclic Voltammetry: Measure redox potentials to correlate bromine’s electronegativity with electron-deficient imidazole behavior .
- X-ray Charge Density Analysis: Maps electron distribution around the bromine atom to quantify σ-hole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
